molecular formula C12H17N3O5S B13854790 3-Nitro-4-(oxan-3-ylmethylamino)benzenesulfonamide

3-Nitro-4-(oxan-3-ylmethylamino)benzenesulfonamide

Cat. No.: B13854790
M. Wt: 315.35 g/mol
InChI Key: FPJZQSFUCNVITM-UHFFFAOYSA-N
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Description

3-Nitro-4-(oxan-3-ylmethylamino)benzenesulfonamide is an organic compound with the molecular formula C12H17N3O5S. This compound belongs to the class of benzenesulfonamides, which are known for their diverse biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(oxan-3-ylmethylamino)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(oxan-3-ylmethylamino)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted benzenesulfonamides and other functionalized derivatives .

Scientific Research Applications

3-Nitro-4-(oxan-3-ylmethylamino)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Nitro-4-(oxan-3-ylmethylamino)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is crucial for maintaining pH balance in cancer cells, and its inhibition leads to a disruption of cellular homeostasis, resulting in cell death. The compound binds to the active site of CA IX, preventing its normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-4-(oxan-3-ylmethylamino)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its selective inhibition of CA IX. This makes it a promising candidate for anticancer research .

Properties

Molecular Formula

C12H17N3O5S

Molecular Weight

315.35 g/mol

IUPAC Name

3-nitro-4-(oxan-3-ylmethylamino)benzenesulfonamide

InChI

InChI=1S/C12H17N3O5S/c13-21(18,19)10-3-4-11(12(6-10)15(16)17)14-7-9-2-1-5-20-8-9/h3-4,6,9,14H,1-2,5,7-8H2,(H2,13,18,19)

InChI Key

FPJZQSFUCNVITM-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)CNC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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